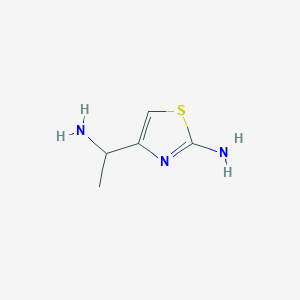
4-(1-Aminoethyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminoethyl)thiazol-2-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . Another method involves the treatment of benzonitriles with a mixture of acids to yield the corresponding benzoic acid, which is then treated with thionyl chloride to produce the acid chloride. This acid chloride is further reacted with hydroxylamine hydrochloride and triethylamine to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminoethyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Aplicaciones Científicas De Investigación
4-(1-Aminoethyl)thiazol-2-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(1-Aminoethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Phenyl-1,3-thiazole-2-amine: Investigated for its antileishmanial activity.
2-Amino-4-methylthiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-(1-Aminoethyl)thiazol-2-amine stands out due to its unique combination of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C5H9N3S |
|---|---|
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
4-(1-aminoethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8) |
Clave InChI |
XHRDXPTWYNDGKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




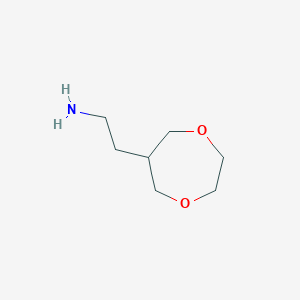


![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)

![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
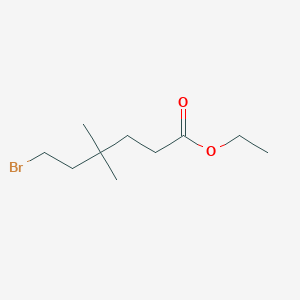
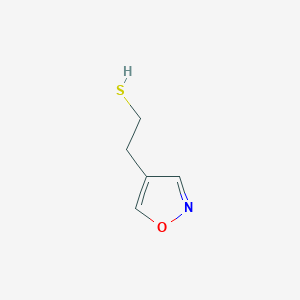
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
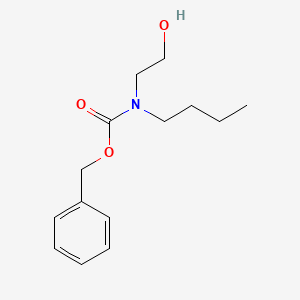
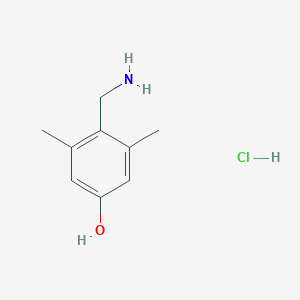
![Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13502163.png)
